2,2-Dimethoxycyclopentan-1-one

Description

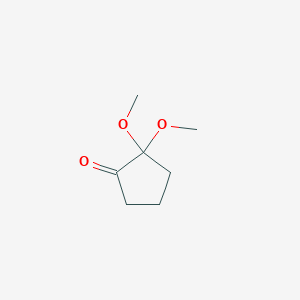

2,2-Dimethoxycyclopentan-1-one is a cyclopentanone derivative featuring two methoxy (-OCH₃) groups at the 2-position of the five-membered ring. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The compound’s structure combines the electron-withdrawing ketone group with electron-donating methoxy substituents, which influence its reactivity and physical properties.

Properties

IUPAC Name |

2,2-dimethoxycyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6(7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHGACLNFMQJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499738 | |

| Record name | 2,2-Dimethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66057-04-3 | |

| Record name | 2,2-Dimethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxycyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with methanol in the presence of an acid catalyst, which facilitates the formation of the methoxy groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxycyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethoxycyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives may be studied for potential biological activity.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethoxycyclopentan-1-one exerts its effects involves interactions with specific molecular targets. The methoxy and ketone groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and molecular data for 2,2-Dimethoxycyclopentan-1-one and related compounds:

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2-OCH₃, ketone | C₇H₁₂O₃ | 144.17 | Electron-donating methoxy groups |

| Methyl 2-oxocyclopentane-1-carboxylate | 2-COOCH₃, ketone | C₉H₁₂O₃ | 168.19 | Ester group (electron-withdrawing) |

| 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one | 2-CH₃, 5-(2-Cl-C₆H₄), ketone | C₁₃H₁₅ClO | 222.71 | Aromatic chlorophenyl, steric hindrance |

| 2-(1-Hydroxypentyl)cyclopentanone | 2-(CH₂)₄CH₂OH, ketone | C₁₀H₁₈O₂ | 170.25 | Hydroxyl group (hydrogen bonding) |

| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | 3-C₂H₅, 2-OH, conjugated enone | C₇H₁₀O₂ | 126.15 | α,β-unsaturated ketone, hydroxyl group |

Physical and Chemical Properties

- The conjugated enone system in 3-Ethyl-2-hydroxy-2-cyclopenten-1-one enhances electrophilicity at the carbonyl, favoring nucleophilic attacks .

- Polarity and Solubility: The hydroxyl group in 2-(1-Hydroxypentyl)cyclopentanone increases polarity and water solubility via hydrogen bonding, whereas this compound’s ether groups render it less polar . The chlorophenyl group in 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one introduces lipophilicity, likely enhancing membrane permeability in biological systems .

Steric Effects :

- Bulky substituents (e.g., 2,2-dimethyl and chlorophenyl groups in 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one ) hinder access to the carbonyl group, reducing reactivity in sterically demanding reactions .

Biological Activity

2,2-Dimethoxycyclopentan-1-one (C7H12O3) is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentanone structure with two methoxy groups attached to the second carbon. This unique structure contributes to its chemical reactivity and potential biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of interest:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. In a study analyzing volatile compounds from honeybee glands, it was identified alongside other compounds known for their antimicrobial properties .

- Biodegradation Potential : The compound's structure suggests it may undergo biodegradation under specific environmental conditions. Research on alicyclic compounds indicates a pattern of anaerobic biodegradation that could be relevant for assessing the environmental impact of this compound .

Antimicrobial Activity

A study highlighted the identification of this compound in the volatile profiles of honeybee sting and mandibular glands. This suggests a role in chemical communication or defense mechanisms within the species. The antimicrobial properties of such compounds are significant for understanding their ecological roles .

Biodegradation Studies

Research conducted on the biodegradation of alicyclic hydrocarbons indicates that compounds similar to this compound can be effectively metabolized by microbial communities under sulfate-reducing conditions. This is particularly relevant in contaminated environments where such compounds may accumulate .

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits antimicrobial properties potentially useful in ecological interactions | |

| Biodegradation | Undergoes anaerobic biodegradation in specific conditions |

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider safety data. The compound is classified as flammable and potentially harmful if inhaled. Proper handling and safety measures should be observed when working with this substance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.